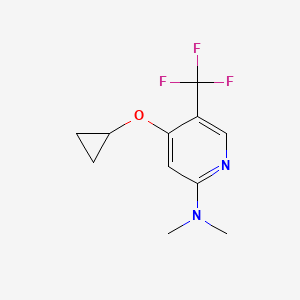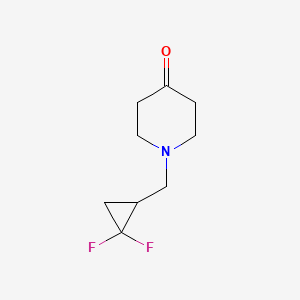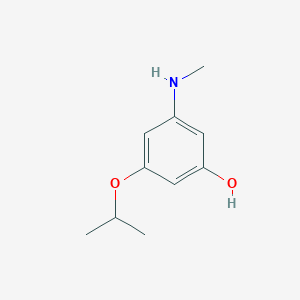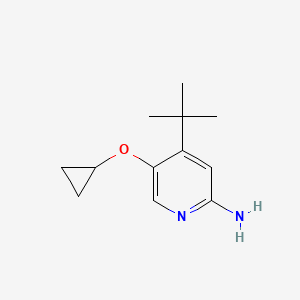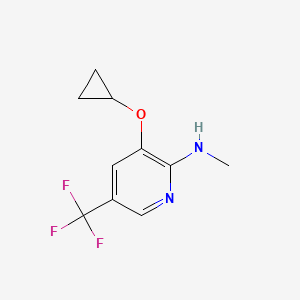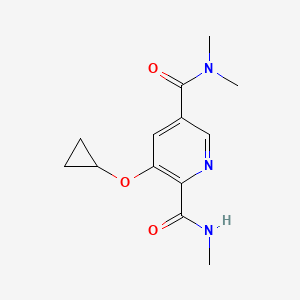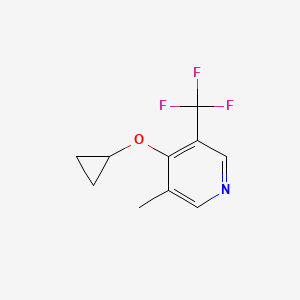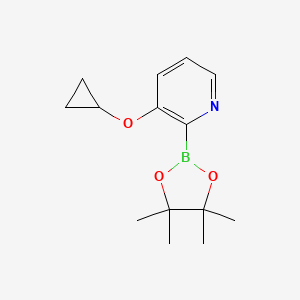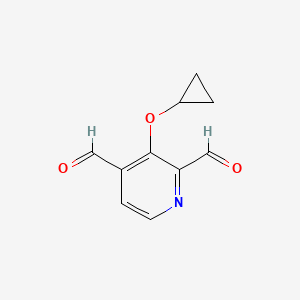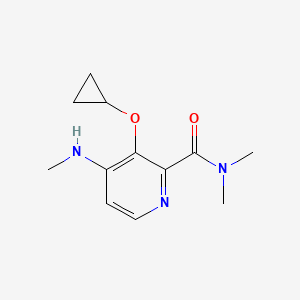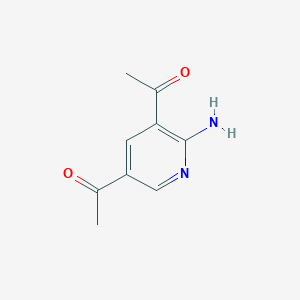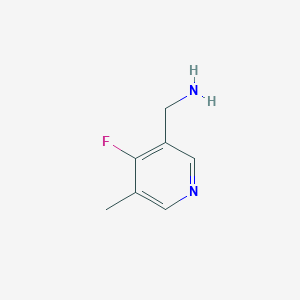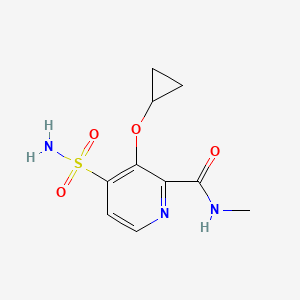
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy and cyclopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the tert-butoxy group using tert-butyl alcohol and a suitable catalyst.
Step 3: Addition of the cyclopropoxy group through a substitution reaction with cyclopropyl bromide.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Applications De Recherche Scientifique
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Comparaison Avec Des Composés Similaires
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
4-Tert-butyl-3-cyclopropoxy-2-ethylpyridine: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine: Differing in the position of the tert-butoxy and cyclopropoxy groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-13(16-10-6-7-10)12(8-9-15-11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
YMAHKRBGTAZRDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


